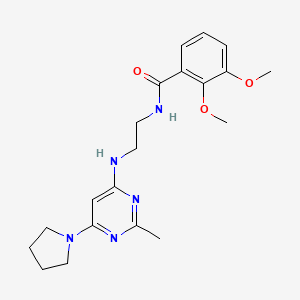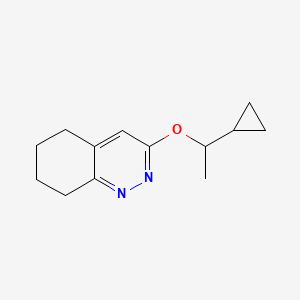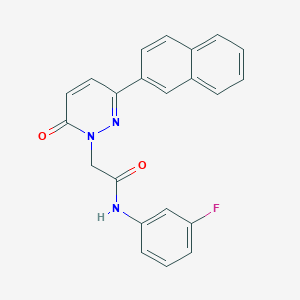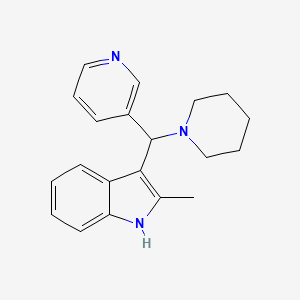
2-methyl-3-(piperidin-1-yl(pyridin-3-yl)methyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyridine and piperidine rings are both six-membered rings with nitrogen atoms, while the indole ring is a fused ring system containing a benzene ring and a pyrrole ring .Chemical Reactions Analysis
The compound is likely to undergo a variety of chemical reactions due to the presence of several reactive sites. For example, the nitrogen atoms in the pyridine and piperidine rings could act as nucleophiles in reactions with electrophiles. Additionally, the indole ring is aromatic and could participate in electrophilic aromatic substitution reactions .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Compounds formed by two indole systems, similar in structure to "2-methyl-3-(piperidin-1-yl(pyridin-3-yl)methyl)-1H-indole," have shown significant antitumor activity. The synthesis of bis-indole derivatives, particularly those incorporating pyridine, demonstrated enhanced activity against various human cell lines. These compounds underwent proteasome inhibition and inhibition of plasma membrane electron transport as part of their mechanism of action. The most active compounds were further tested in vivo, showing promising results in tumor xenograft models in mice. This suggests their potential as novel anticancer agents (Andreani et al., 2008).
Corrosion Inhibition
Indole derivatives, specifically 3-amino alkylated indoles, have been studied for their corrosion inhibition properties on mild steel in acidic environments. The study revealed that indoles with cyclic amino groups, such as piperidine, exhibit higher inhibition efficiency compared to those with open-chain amino groups. This efficiency increases with the ring size of the amino group, indicating the structural specificity of these compounds in protecting metals against corrosion. These findings are crucial for developing new, more effective corrosion inhibitors for industrial applications (Verma et al., 2016).
Synthesis and Structural Studies
Highly functionalized dispiro heterocycles, including those related to "this compound," have been synthesized with potential applications in material science and pharmaceuticals. These compounds, obtained through 1,3-dipolar cycloaddition reactions, displayed good to excellent yields and selective antimicrobial and antitubercular activities. The detailed structural elucidation of these compounds provides a foundation for future drug development and materials science research (Dandia et al., 2013).
Wirkmechanismus
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body. The presence of multiple nitrogen atoms could allow it to bind to various receptors or enzymes .
Zukünftige Richtungen
The potential applications and future directions for this compound would depend largely on its physical and chemical properties, as well as its biological activity. It could potentially be explored for use in pharmaceuticals, particularly if it shows activity against relevant biological targets. Additionally, its complex structure makes it interesting from a synthetic chemistry perspective, and future work could involve exploring new methods for its synthesis .
Eigenschaften
IUPAC Name |
2-methyl-3-[piperidin-1-yl(pyridin-3-yl)methyl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3/c1-15-19(17-9-3-4-10-18(17)22-15)20(16-8-7-11-21-14-16)23-12-5-2-6-13-23/h3-4,7-11,14,20,22H,2,5-6,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPNPNFRRPQTNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CN=CC=C3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-allyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2969387.png)
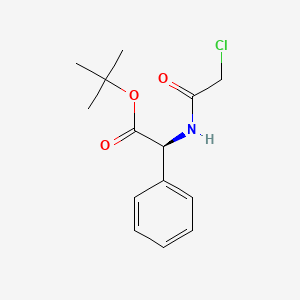

![(1R,5S)-8-((2-bromophenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2969391.png)
![N-(4-chlorophenyl)-5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-2-furamide](/img/structure/B2969393.png)
![Methyl 2-[[[5-bromo-2-[(3,4,5-trimethoxyphenyl)methylideneamino]phenyl]-phenylmethyl]amino]acetate](/img/structure/B2969399.png)
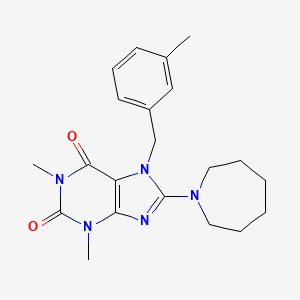
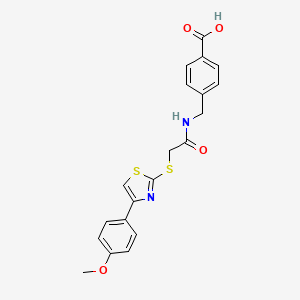
![1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(propan-2-yl)urea](/img/structure/B2969402.png)
